molecular formula C13H13NO2S B2375737 5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide CAS No. 344263-89-4

5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide

Cat. No. B2375737
CAS RN: 344263-89-4
M. Wt: 247.31
InChI Key: CBCLIHJNAKLTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (-CONH2), which is a common functional group in biochemistry. The molecule also contains a methoxyphenyl group (C6H4OCH3), which is a phenyl ring with a methoxy group (-OCH3) attached .

Scientific Research Applications

Inhibition of Linoleate Oxygenase Activity of ALOX15

The compound is structurally similar to 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles, which have been found to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Pharmacological Research

The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research . The compound could potentially be used in the development of drugs that target ALOX15.

Antioxidant Activity

Research into the biological activity of ether and ester trans-ferulic acid derivatives, which include 4-methoxyphenyl acrylate compounds, has shown that they exhibit antioxidant effects. Given the structural similarity, the compound could potentially exhibit similar antioxidant properties.

Cytotoxic Effects on Tumor Cell Lines

The aforementioned ether and ester trans-ferulic acid derivatives have also been found to exhibit cytotoxic effects on certain tumor cell lines. This indicates potential for medical applications in cancer treatment.

Drug Discovery and Synthesis

The compound is a synthetic compound used in a variety of scientific research applications, including drug discovery and drug synthesis. It has the ability to interact with biological molecules, such as proteins and enzymes, and to modulate their activity.

Biochemistry

In the field of biochemistry, the compound could be used to study the interactions between small molecules and biological macromolecules. This could provide valuable insights into the mechanisms of biological processes.

Mechanism of Action

Target of Action

Similar compounds, such as substituted 5-(4-methoxyphenyl)-1h-indoles and 5-(4-methoxyphenyl)-1h-imidazoles, have been found to inhibit the catalytic activity of mammalian 15-lipoxygenases (alox15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Mode of Action

Similar compounds have been found to inhibit alox15 in a substrate-specific manner . In silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model, in which the inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer, indicated that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .

Biochemical Pathways

The pathophysiological role of linoleic acid- and arachidonic acid-derived alox15 metabolites rendered this enzyme a target for pharmacological research . Therefore, it can be inferred that the compound may affect the biochemical pathways involving these metabolites.

Pharmacokinetics

In silico absorption, distribution, metabolism, and excretion (adme) analysis was performed for a similar compound, indicating some physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties of the molecule .

Result of Action

Similar compounds have been found to exhibit variable functionality in different cancer and inflammation models , suggesting that this compound may have similar effects.

Action Environment

The environmental stability and efficacy of similar compounds are often considered in pharmacological research .

properties

IUPAC Name

5-(4-methoxyphenyl)-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-14-13(15)12-8-7-11(17-12)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCLIHJNAKLTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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